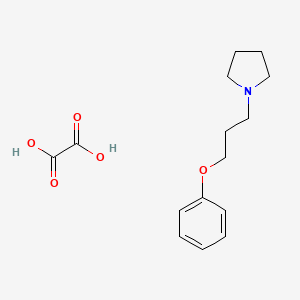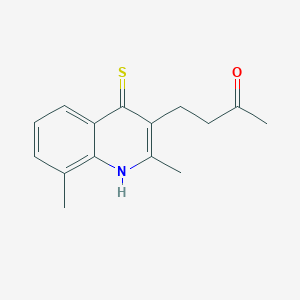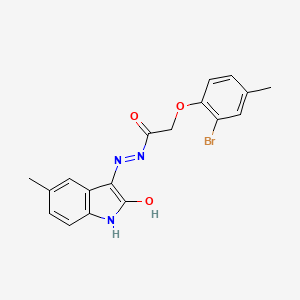![molecular formula C15H13F4N3O B4889794 N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide, also known as GSK2981278, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been found to have a high affinity for the target protein and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide involves the inhibition of a specific target protein. This protein plays a crucial role in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this protein, N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide can disrupt these processes and lead to the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the target protein in vitro and in vivo, leading to the inhibition of tumor growth and inflammation. Additionally, it has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It also has a high affinity for the target protein, making it a potent inhibitor. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize and requires several chemical reagents and steps. Additionally, its use may be limited by its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the development and use of N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the development of combination therapies that include N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate its potential therapeutic applications in other diseases beyond cancer, inflammation, and autoimmune disorders.
Métodos De Síntesis
The synthesis method for N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide involves the use of several chemical reagents and steps. The synthesis begins with the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylpropanamide in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the target protein and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O/c16-13-3-1-11(15(17,18)19)7-10(13)8-22-14(23)4-2-12-9-20-5-6-21-12/h1,3,5-7,9H,2,4,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGPDCDXOWGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4889711.png)

![N-[1-(3,4-dichlorophenyl)ethyl]benzamide](/img/structure/B4889723.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4889740.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)

